4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine
Description
This compound is a 1,3-oxazole derivative featuring a 4-chlorophenylsulfonyl group at position 4, a 2-fluorophenyl substituent at position 2, and an N-(3-methoxypropyl)amine moiety at position 3. Its molecular formula is C₁₉H₁₇ClFN₂O₃S (calculated molecular weight: 413.87 g/mol).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O4S/c1-26-12-4-11-22-18-19(28(24,25)14-9-7-13(20)8-10-14)23-17(27-18)15-5-2-3-6-16(15)21/h2-3,5-10,22H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTWCMDGSNGDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
Pharmacological Applications
- Antibacterial Activity :
- Enzyme Inhibition :
- Anticancer Potential :
- Hypoglycemic Activity :
Synthesis and Characterization
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine involves several steps:
- Starting Materials : The synthesis typically begins with commercially available 4-chlorobenzenesulfonamide and appropriate fluorinated phenolic compounds.
- Reagents Used : Common reagents include bases like sodium hydroxide or potassium carbonate, solvents such as dimethylformamide (DMF), and catalysts depending on the reaction conditions.
The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.
Case Studies
- Study on Antibacterial Activity :
- Enzyme Inhibition Assays :
- Cytotoxicity Testing :
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Structural Analogues in 1,3-Oxazole and 1,3-Thiazole Families
The following table summarizes key structural and molecular differences between the target compound and analogues identified in the evidence:
Key Comparative Findings
Electronic and Steric Effects
- Sulfonyl vs. Non-sulfonyl Analogues: The target compound and its oxazole/thiazole analogues (e.g., ) utilize sulfonyl groups to modulate electron density and hydrogen-bonding capacity.
- Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound may confer steric hindrance compared to the 4-fluorophenyl substituent in , affecting binding pocket interactions.
Pharmacological Implications
- CRF₁ Antagonist Activity: The thiazole-based SSR125543A demonstrates nanomolar affinity for CRF₁ receptors, highlighting the importance of bulky substituents (e.g., cyclopropyl, propargyl) for receptor antagonism. The target compound’s methoxypropyl group may lack comparable steric bulk for similar activity.
- Metabolic Stability : Thiazole derivatives (e.g., ) generally exhibit longer metabolic half-lives than oxazoles due to sulfur’s electron-rich environment, which resists oxidative degradation.
Biological Activity
4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21ClF2N4O3S
- Molecular Weight : 466.92 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways.
- Antiviral Activity : Similar compounds have shown antiviral properties against various viruses by interfering with viral replication processes.
- Antibacterial Effects : Compounds with similar structures have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Antiviral Activity
Research indicates that derivatives of compounds containing the chlorophenyl and oxazole moieties exhibit antiviral properties. For instance, studies have shown that such compounds can enhance intracellular levels of antiviral proteins that inhibit viral replication (e.g., APOBEC3G) .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties. In vitro studies suggest moderate to strong activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. The structural features enable interaction with cellular targets involved in cancer cell proliferation and survival. In silico docking studies have shown favorable binding affinities to targets associated with cancer progression .
Study 1: Antiviral Efficacy
A recent study synthesized a related compound and evaluated its efficacy against Hepatitis B Virus (HBV). The results indicated that the compound significantly reduced viral load in treated cells compared to controls, suggesting potential as an anti-HBV agent .
Study 2: Antibacterial Screening
In a comprehensive antibacterial screening, derivatives were tested against multiple bacterial strains. The compound exhibited IC50 values ranging from 10 μM to 50 μM against Salmonella typhi and Bacillus subtilis, demonstrating its potential as a lead compound for antibiotic development .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
